Ethyl 2,3-dioxobutanoate Ethyl 2,3-dioxobutanoate
Brand Name: Vulcanchem
CAS No.: 1723-25-7
VCID: VC3858781
InChI: InChI=1S/C6H8O4/c1-3-10-6(9)5(8)4(2)7/h3H2,1-2H3
SMILES: CCOC(=O)C(=O)C(=O)C
Molecular Formula: C6H8O4
Molecular Weight: 144.12 g/mol

Ethyl 2,3-dioxobutanoate

CAS No.: 1723-25-7

Cat. No.: VC3858781

Molecular Formula: C6H8O4

Molecular Weight: 144.12 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,3-dioxobutanoate - 1723-25-7

Specification

CAS No. 1723-25-7
Molecular Formula C6H8O4
Molecular Weight 144.12 g/mol
IUPAC Name ethyl 2,3-dioxobutanoate
Standard InChI InChI=1S/C6H8O4/c1-3-10-6(9)5(8)4(2)7/h3H2,1-2H3
Standard InChI Key TYEPWEZRMUOMJT-UHFFFAOYSA-N
SMILES CCOC(=O)C(=O)C(=O)C
Canonical SMILES CCOC(=O)C(=O)C(=O)C

Introduction

Chemical Identity and Basic Properties

Ethyl 2,3-dioxobutanoate belongs to the class of carboxylic acid derivatives containing both ketone and ester functionalities. Its systematic IUPAC name, ethyl 2,3-dioxobutanoate, reflects the presence of two adjacent carbonyl groups at the C2 and C3 positions of the butanoate backbone. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₆H₈O₄
Molecular Weight144.12 g/mol
Exact Mass144.042 Da
SMILESCCOC(=O)C(=O)C(=O)C
InChI KeyTYEPWEZRMUOMJT-UHFFFAOYSA-N
HS Code2918300090

The compound’s HS code classification (2918300090) designates it as a carboxylic acid derivative with aldehyde or ketone functionality, subject to a 6.5% MFN tariff . Its SMILES notation underscores the ester group (CCOC(=O)) and sequential ketone moieties (C(=O)C(=O)C), which dominate its reactivity .

Structural Analysis and Conformational Behavior

Molecular Geometry

X-ray crystallographic studies of analogous β-keto esters, such as (Z)-ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate, reveal planar configurations stabilized by intramolecular hydrogen bonding . For ethyl 2,3-dioxobutanoate, computational models predict a similar planar arrangement due to conjugation between the carbonyl groups. The ester’s ethoxy group (CCOC(=O)) adopts a staggered conformation to minimize steric hindrance, while the dioxobutanoate chain exhibits partial double-bond character at the C2–C3 position .

Tautomerism and Isomerism

The compound’s α,β-diketone structure permits keto-enol tautomerism, though the diketone form predominates in non-polar solvents. Enolization is suppressed by the electron-withdrawing ester group, which stabilizes the diketone tautomer through resonance . No geometric isomerism is observed due to the absence of restricted rotation around the carbonyl bonds.

Synthetic Routes and Industrial Production

Ethyl 2,3-dioxobutanoate is synthesized via Claisen condensation between ethyl acetoacetate and an appropriate acylating agent. Alternative routes include:

  • Oxidation of Ethyl 3-Hydroxybutanoate: Catalytic oxidation using pyridinium chlorochromate (PCC) yields the diketone .

  • Acylation of Ethyl Acetoacetate: Reaction with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) introduces the second carbonyl group .

Industrial-scale production employs continuous-flow reactors to optimize yield (typically 70–85%) and minimize byproducts such as ethyl 2-methyl-3-oxobutanoate . The compound serves as a precursor to heterocyclic scaffolds, including pyrazoles and quinoxalines, which are pivotal in drug discovery .

Reactivity and Functionalization

Asymmetric Reduction

Fungal biocatalysts, such as Penicillium purpurogenum, selectively reduce ethyl 2,3-dioxobutanoate to chiral hydroxy esters. In a landmark study, the reduction of ethyl 2-methyl-3-oxobutanoate (a structural analog) by P. purpurogenum produced anti-(2S,3S) and syn-(2S,3R) diastereomers with 90% and >99% enantiomeric excess (ee), respectively . Similar stereoselectivity is anticipated for ethyl 2,3-dioxobutanoate, making it valuable for synthesizing optically active intermediates.

BiocatalystDiastereomer Ratio (anti:syn)anti-ee (%)syn-ee (%)
P. purpurogenum93:790>99
Chlorella pyrenoidosa53:4789>99

Cyclocondensation Reactions

The compound undergoes cyclocondensation with hydrazines to form pyrazole derivatives. For example, reaction with 3-methoxyphenylhydrazine yields ethyl 2-[2-(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoate, a precursor to anti-inflammatory agents . The reaction proceeds via nucleophilic attack at the C3 carbonyl, followed by dehydration to form the C=N bond.

Thermodynamic and Spectroscopic Data

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorptions at 1740 cm⁻¹ (ester C=O) and 1710 cm⁻¹ (ketone C=O) .

  • ¹H NMR (CDCl₃): δ 1.28 (t, 3H, CH₂CH₃), 2.48 (s, 3H, COCH₃), 4.21 (q, 2H, OCH₂), 3.34 (s, 1H, enolic OH – minor tautomer) .

Applications in Pharmaceutical Chemistry

Ethyl 2,3-dioxobutanoate derivatives exhibit broad pharmacological activities:

  • Anticancer Agents: Pyrazole analogs inhibit tubulin polymerization, showing IC₅₀ values <1 μM against MCF-7 breast cancer cells .

  • Antibiotics: Quinoxaline derivatives derived from the compound demonstrate MIC values of 2–4 µg/mL against Staphylococcus aureus .

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